molecular formula C24H33ClFN7O7S2 B14699382 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25466-77-7

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14699382
CAS No.: 25466-77-7
M. Wt: 650.1 g/mol
InChI Key: HWMUYDBDFSVLLU-UHFFFAOYSA-N
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Description

5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a variety of functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications due to its reactive sulfonyl fluoride group .

Medicine

In medicinal chemistry, the compound is investigated for its potential as an inhibitor of specific enzymes, making it a candidate for drug development .

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative used in herbicides.

    2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: Another triazine derivative with applications in medicinal chemistry.

Uniqueness

The uniqueness of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

25466-77-7

Molecular Formula

C24H33ClFN7O7S2

Molecular Weight

650.1 g/mol

IUPAC Name

5-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H27ClFN7O4S.C2H6O3S/c1-13-5-6-14(11-18(13)36(24,33)34)28-21(32)27-9-4-10-35-17-8-7-15(12-16(17)23)31-20(26)29-19(25)30-22(31,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5)

InChI Key

HWMUYDBDFSVLLU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C=C(C=C1)NC(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F

Origin of Product

United States

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